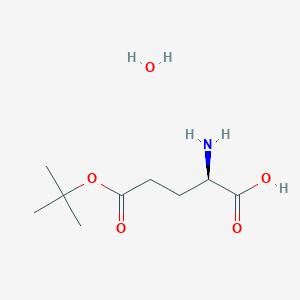
(2R)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate is a compound of interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a tert-butoxy group, and a keto group within its molecular structure. The hydrate form indicates that it includes water molecules in its crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protectionOne common method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanide under metal-free conditions . Another method employs flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group .
Industrial Production Methods
Industrial production of this compound may utilize large-scale flow microreactor systems due to their efficiency and sustainability. These systems allow for continuous production with precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto group.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles that target the amino group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in organic synthesis .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. The tert-butoxy group serves as a probe in NMR studies to analyze macromolecular complexes .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the amino and keto groups makes it a candidate for drug development targeting specific enzymes and receptors .
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis .
Mechanism of Action
The mechanism of action of (2R)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the keto group can participate in nucleophilic addition reactions. These interactions influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-5-(tert-butoxycarbonyl)-5-oxopentanoic acid: Similar structure but without the hydrate form.
(2R)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid: Lacks the hydrate form.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and share the tert-butoxycarbonyl group.
Uniqueness
(2R)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate is unique due to its combination of functional groups and its hydrate form. This combination provides distinct reactivity and stability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H19NO5 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2R)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate |
InChI |
InChI=1S/C9H17NO4.H2O/c1-9(2,3)14-7(11)5-4-6(10)8(12)13;/h6H,4-5,10H2,1-3H3,(H,12,13);1H2/t6-;/m1./s1 |
InChI Key |
JTSFKMCUIHAEKD-FYZOBXCZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)N.O |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


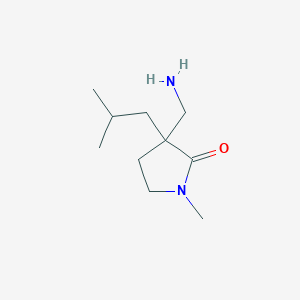
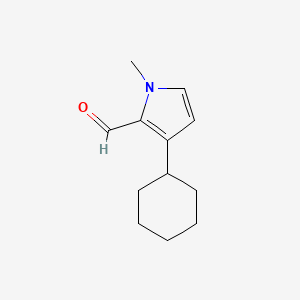

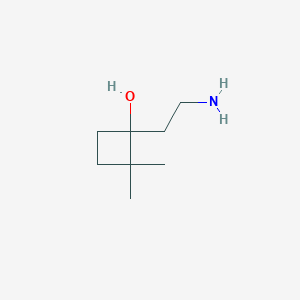
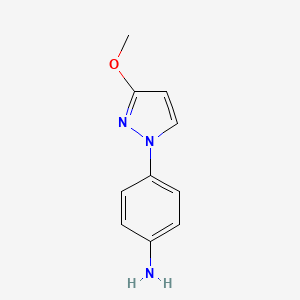
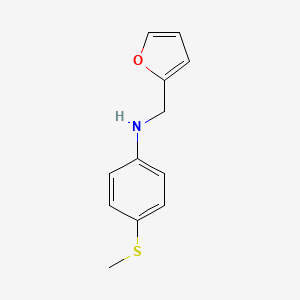
methanol](/img/structure/B13210431.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-amine](/img/structure/B13210433.png)
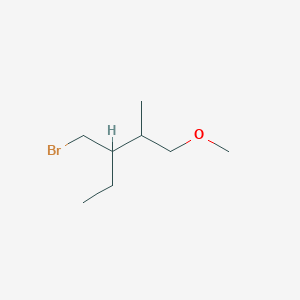
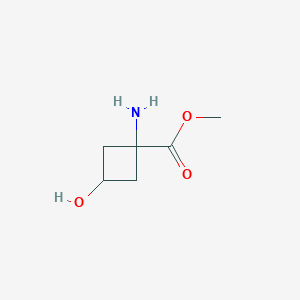
![3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13210455.png)
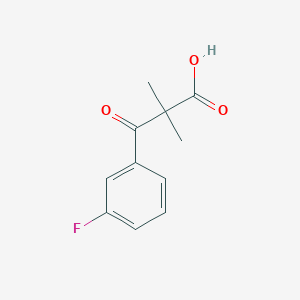
![1-[5-(Aminomethyl)furan-2-yl]prop-2-en-1-one](/img/structure/B13210471.png)
![N-Methoxy-N-methyl-2-[6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B13210478.png)
